molecular formula C23H25NO4 B11413751 Butyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Butyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11413751
M. Wt: 379.4 g/mol
InChI Key: PBWLGQUPXSQNEB-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The benzofuran intermediate is then further functionalized to introduce the acetamido and butyl benzoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-quinone derivatives, while reduction can yield hydrogenated benzofuran compounds.

Scientific Research Applications

BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl benzoate moiety, in particular, can influence the compound’s solubility and interaction with biological membranes.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

butyl 4-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H25NO4/c1-4-5-10-27-23(26)17-6-8-19(9-7-17)24-21(25)13-18-14-28-20-12-15(2)11-16(3)22(18)20/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,24,25)

InChI Key

PBWLGQUPXSQNEB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C

Origin of Product

United States

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